tert-Butyl (3-amino-2-methylpropyl)carbamate tert-Butyl (3-amino-2-methylpropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 480452-05-9
VCID: VC3370470
InChI: InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
SMILES: CC(CN)CNC(=O)OC(C)(C)C
Molecular Formula: C9H20N2O2
Molecular Weight: 188.27 g/mol

tert-Butyl (3-amino-2-methylpropyl)carbamate

CAS No.: 480452-05-9

Cat. No.: VC3370470

Molecular Formula: C9H20N2O2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-amino-2-methylpropyl)carbamate - 480452-05-9

Specification

CAS No. 480452-05-9
Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
IUPAC Name tert-butyl N-(3-amino-2-methylpropyl)carbamate
Standard InChI InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
Standard InChI Key ORDMEFMUSKDHOL-UHFFFAOYSA-N
SMILES CC(CN)CNC(=O)OC(C)(C)C
Canonical SMILES CC(CN)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

tert-Butyl (3-amino-2-methylpropyl)carbamate belongs to the class of carbamates characterized by the presence of a tert-butyl group attached to a carbamate moiety. The molecular formula of this compound is C9H20N2O2, with a molecular weight of approximately 188.27 g/mol . The structure features:

  • A tert-butyloxycarbonyl (Boc) protecting group

  • A 2-methylpropyl backbone

  • Primary amine functionality

  • Carbamate linkage

The compound exhibits several important physicochemical properties that contribute to its utility in chemical research. Its structure provides stability under basic conditions while allowing for selective deprotection under acidic conditions. This selective reactivity is particularly valuable in multi-step organic synthesis where controlled protection and deprotection of functional groups is essential.

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2-methylpropyl)carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The carbamate can be removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection capability makes it an excellent choice for controlled chemical transformations in complex synthesis pathways.

The compound primarily exerts its biological effects through the inhibition of Methionine Aminopeptidase 1 (MetAP1), an enzyme that plays a crucial role in protein maturation by removing N-terminal methionine residues from nascent proteins. This activity influences protein functionality and stability in biological systems.

Preparation Methods

The synthesis of tert-Butyl (3-amino-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The general reaction can be represented as:

R-NH2 + (CH3)3COC(O)Cl → R-NHCOO(CH3)3 + HCl

This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Alternative synthetic routes may involve:

  • Protection of one amine group in 2-methyl-1,3-diaminopropane using di-tert-butyl dicarbonate

  • Selective functionalization of amino alcohols followed by conversion to the desired diamine structure

  • Reduction of appropriately protected amino acids or their derivatives

Industrial production methods often employ continuous flow reactors to achieve better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Common Reactions

tert-Butyl (3-amino-2-methylpropyl)carbamate can participate in various chemical reactions due to its functional groups:

  • The free primary amine can undergo:

    • Acylation with acid chlorides or anhydrides

    • Alkylation with alkyl halides

    • Reductive amination with aldehydes or ketones

    • Coupling with carboxylic acids to form amides

  • The Boc-protected amine can be:

    • Deprotected using acids like trifluoroacetic acid (TFA) or HCl

    • Subjected to controlled cleavage conditions for selective transformations

Reaction Outcomes

The following table summarizes common reactions and their products:

Reaction TypeReagentsProductTypical Yield (%)
DeprotectionTFA/DCM2-methyl-1,3-diaminopropane85-95
AcylationAcid chloride, Et3NN-acylated derivative70-85
AlkylationAlkyl halide, K2CO3N-alkylated derivative65-80
Peptide couplingAmino acid, coupling agentPeptide conjugate75-90

Scientific Research Applications

tert-Butyl (3-amino-2-methylpropyl)carbamate has found extensive applications across multiple scientific disciplines, making it a versatile compound in both academic and industrial research settings.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for the modification of drug properties to enhance efficacy . The compound's ability to be selectively functionalized makes it valuable in building complex pharmaceutical molecules with precise stereochemistry and functional group arrangements.

In drug discovery pipelines, it often serves as a building block for compounds requiring controlled amine functionalization, especially where orthogonal protection strategies are needed. Many pharmaceutical companies utilize this intermediate in the synthesis of:

  • Enzyme inhibitors

  • Receptor modulators

  • Anti-inflammatory agents

  • Neuroprotective compounds

Peptide Synthesis

In peptide chemistry, tert-Butyl (3-amino-2-methylpropyl)carbamate is employed in the production of peptides, acting as a protecting group for amino acids . This application is crucial in developing peptide-based therapeutics, which are increasingly important in modern medicine. The Boc protection strategy offers several advantages:

  • Stability to basic conditions and nucleophiles

  • Compatibility with various coupling reagents

  • Clean deprotection under acidic conditions

  • Minimal racemization during coupling steps

Bioconjugation

The compound is used in bioconjugation processes, where it helps link biomolecules to other entities, such as drugs or imaging agents . This enhances the specificity and effectiveness of treatments in targeted therapies. The primary amine and protected amine functionalities allow for chemoselective reactions at different stages of bioconjugate preparation.

Biological Activity

tert-Butyl (3-amino-2-methylpropyl)carbamate has demonstrated significant biological activity, particularly in the modulation of protein synthesis and potential pharmaceutical applications. Research has revealed several important biological effects associated with this compound.

Protein Synthesis Modulation

By targeting MetAP1, this compound affects the cotranslational modification process, essential for proper protein folding and function. The inhibition of MetAP1 activity was quantified in enzymatic assays that measured the release of methionine from peptide substrates, as shown in the following data:

Enzyme ActivityControl GroupTreatment GroupInhibition (%)
MetAP1 Activity100%45%55%

These findings suggest that the compound can significantly impact protein processing pathways, potentially affecting cellular functions dependent on properly modified proteins.

Neuroprotective Effects

Preliminary studies suggest that tert-Butyl (3-amino-2-methylpropyl)carbamate may offer protective effects against neurodegenerative conditions by modulating inflammatory responses in neuronal cells. In a model of oxidative stress induced by amyloid-beta peptides, the compound was tested for its protective effects on astrocytes, with results indicating a reduction in cell death and inflammatory cytokine production:

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control10050
tert-Butyl Carbamate8030

This data suggests potential applications in neuroprotective therapeutics, though further research is needed to elucidate the exact mechanisms and optimize dosing.

Comparison with Similar Compounds

tert-Butyl (3-amino-2-methylpropyl)carbamate shares structural similarities with several related compounds, but possesses unique characteristics that distinguish it for specific applications.

Structural Analogues

The following table compares tert-Butyl (3-amino-2-methylpropyl)carbamate with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
tert-Butyl (3-amino-2-methylpropyl)carbamateC9H20N2O2Inhibition of MetAP1, neuroprotective effects
N-(tert-butoxycarbonyl)-2-methyl-1,3-diaminopropaneC9H20N2O2Intermediate in organic synthesis
tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamateC9H20N2O3Medicinal chemistry applications

Uniqueness

tert-Butyl (3-amino-2-methylpropyl)carbamate is unique due to its specific structure, which provides stability and ease of removal as a protecting group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required. The absence of a hydroxyl group at the 2-position distinguishes it from the related compound tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate (CAS: 1785299-24-2) , resulting in different reactivity patterns and applications.

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